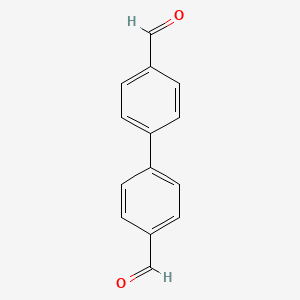

4,4'-Biphenyldicarboxaldehyde

Description

Significance and Role in Modern Synthetic Chemistry

4,4'-Biphenyldicarboxaldehyde serves as a crucial intermediate in the synthesis of a variety of organic compounds. chemimpex.com Its aldehyde functional groups are highly reactive and can participate in numerous chemical reactions, including condensations, oxidations, and reductions, allowing for the construction of more complex molecular architectures. This reactivity is harnessed in the production of pharmaceuticals, agrochemicals, and fluorescent dyes. chemimpex.com

In the realm of materials science, this compound is a key component in the synthesis of specialty polymers. chemimpex.com Its rigid biphenyl (B1667301) core contributes to the thermal stability and mechanical strength of the resulting polymeric materials, which are essential for high-performance applications. chemimpex.com Furthermore, it is utilized in the development of advanced materials such as liquid crystals and Organic Light Emitting Diodes (OLEDs). chemimpex.com The compound's ability to form diverse derivatives through various reactions, including cross-coupling reactions, further broadens its utility in creating novel compounds with tailored properties. chemimpex.com

A significant area of application for this compound is in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). tcichemicals.comresearchgate.net These materials are characterized by their high surface area, tunable porosity, and exceptional stability, making them promising candidates for gas storage and separation, catalysis, and optoelectronics. colorado.edu The dialdehyde (B1249045) functionality allows it to act as a linker, connecting with other organic building blocks to form extended, porous networks. tcichemicals.comresearchgate.net

Historical Context of Biphenyls in Chemical Synthesis

The journey of biphenyl derivatives in chemistry began nearly 160 years ago. nih.gov Early explorations into the synthesis of biphenyl scaffolds date back to 1855 with Wurtz's work on carbon-carbon bond formation. nih.gov This was followed by Fittig's extension of the reaction in 1862 to couple aryl halides in the presence of various metals. nih.gov A significant milestone was the Ullmann reaction, discovered in 1901, which became a key method for synthesizing chiral substituted biphenyls. nih.gov

The industrial production of biphenyl-based compounds saw a significant surge with the commercialization of polychlorinated biphenyls (PCBs) in 1929 by the Swann Chemical Company. hyprowira.comtriumvirate.com PCBs, valued for their high flash point, low electrical conductivity, and thermal stability, found widespread use as coolants and insulating fluids in electrical equipment. hyprowira.combritannica.com However, due to their environmental toxicity and carcinogenic properties, the production of PCBs was banned in the United States in 1979 and internationally by the Stockholm Convention on Persistent Organic Pollutants in 2001. triumvirate.comwikipedia.org

Despite the negative history associated with PCBs, the fundamental biphenyl structure continues to be a vital component in synthetic organic chemistry. nih.gov The focus has shifted towards creating functionalized biphenyls, like this compound, for applications in pharmaceuticals, advanced materials, and other areas where their unique structural and reactive properties can be safely and effectively utilized. nih.govresearchgate.net

Fundamental Reactivity and Structural Basis for Advanced Applications

The utility of this compound in advanced applications stems from its distinct molecular structure and the reactivity of its functional groups. The compound consists of a biphenyl core, which is two benzene (B151609) rings linked together, with an aldehyde group (-CHO) attached to the 4 and 4' positions of each ring. nih.gov This arrangement imparts a rigid and linear geometry to the molecule.

The aldehyde groups are the primary sites of reactivity. They are electrophilic in nature and readily undergo nucleophilic attack, making them ideal for forming new carbon-carbon and carbon-heteroatom bonds. A key reaction is the Schiff base condensation, where the aldehyde groups react with primary amines to form imines. This reaction is fundamental to the synthesis of various porous organic polymers and covalent organic frameworks. researchgate.net

The biphenyl unit provides a robust and thermally stable scaffold. Its conjugated π-system also endows the molecule and its derivatives with interesting photophysical properties, leading to applications in fluorescent dyes and organic electronics. chemimpex.com The combination of two reactive aldehyde functionalities on a rigid biphenyl linker makes this compound a highly versatile building block for constructing well-defined, functional, and stable supramolecular structures and materials. chemimpex.comtcichemicals.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₂ | chemimpex.comnih.govchemicalbook.comthermofisher.com |

| Molecular Weight | 210.23 g/mol | chemimpex.comnih.govchemicalbook.comsigmaaldrich.com |

| Appearance | Yellowish powder; White to Orange to Green powder to crystal | chemimpex.comtcichemicals.com |

| Melting Point | 145-149 °C; 146 °C; 144°C to 147°C | chemimpex.comtcichemicals.comthermofisher.com |

| CAS Number | 66-98-8 | chemimpex.comnih.govchemicalbook.comthermofisher.comsigmaaldrich.com |

| IUPAC Name | 4-(4-formylphenyl)benzaldehyde; [1,1'-biphenyl]-4,4'-dicarbaldehyde | nih.govthermofisher.com |

Structure

2D Structure

Properties

IUPAC Name |

4-(4-formylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHLIYXNTWAEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216206 | |

| Record name | (1,1'-Biphenyl)-4,4'-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-98-8 | |

| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4,4'-dicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-4,4'-dicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-4,4'-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4,4 Biphenyldicarboxaldehyde

Established Synthetic Routes to 4,4'-Biphenyldicarboxaldehyde

Traditional methods for synthesizing the biphenyl (B1667301) backbone often rely on cross-coupling reactions or organometallic intermediates, which are then functionalized to introduce the aldehyde groups.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most versatile and widely employed methods for forming carbon-carbon bonds between aromatic rings, making it highly suitable for synthesizing the biphenyl core of this compound. orgsyn.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound, such as a boronic acid. orgsyn.orgwalisongo.ac.id

A common strategy is the self-coupling of 4-formylphenylboronic acid or the cross-coupling of a 4-halobenzaldehyde with (4-formylphenyl)boronic acid. For instance, the synthesis has been successfully demonstrated by reacting 4-bromobenzaldehyde (B125591) with (4-formylphenyl)boronic acid. nih.gov The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like anhydrous potassium carbonate (K₂CO₃) and a suitable solvent such as 1,4-dioxane. nih.gov

Modifications to the classic Suzuki coupling aim to create more efficient and scalable processes. These can include the in situ generation of the active palladium(0) catalyst from precursors like palladium acetate (B1210297) and triphenylphosphine, which avoids the need for expensive and sensitive catalysts. orgsyn.org Research has also explored alternative catalytic systems, such as a copper-based metal-organic copolymer (Cu(at)MCOP), which can drive the coupling of aryl halides with phenylboronic acid in DMF with caesium carbonate as the base, presenting a greener alternative with a recyclable heterogeneous catalyst. chemicalbook.com

Table 1: Suzuki-Miyaura Reaction Conditions for Biphenyl Aldehyde Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-bromobenzaldehyde | (4-formylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane | Reflux | Not specified | nih.gov |

| 4-Iodobenzaldehyde | 4-Formylphenylboronic acid | Cu(at)MCOP | Cs₂CO₃ | DMF | 70°C | 71% | chemicalbook.com |

| 4-iodoanisole | phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100°C | GC Yields | walisongo.ac.id |

Another established route involves the use of organolithium reagents. Specifically, 4,4'-dibromobiphenyl (B48405) can be treated with n-butyllithium (nBuLi) in a halogen-lithium exchange reaction to generate a lithiated biphenyl intermediate. beilstein-journals.orgnih.gov This reaction is highly sensitive to temperature; studies have shown that conducting the reaction at low temperatures, such as -78°C, is crucial for achieving selective monolithiation and preventing the formation of dilithiated species or side products. beilstein-journals.orgnih.gov

Once the (4-bromobiphenyl-4'-yl)lithium intermediate is formed, it can be reacted with an appropriate electrophile to introduce the aldehyde functional groups. N,N-Dimethylformamide (DMF) serves as a common and effective formylating agent in this context. The monolithiated species attacks the carbonyl carbon of DMF, and subsequent workup with acid yields the mono-aldehyde, 4'-bromo-[1,1'-biphenyl]-4-carboxaldehyde. To obtain the target this compound, a second lithiation and formylation step is required.

The efficiency and selectivity of the initial lithiation step can be significantly improved by using microflow systems. beilstein-journals.orgnih.gov These systems allow for rapid mixing and precise temperature control, which minimizes side reactions and improves the yield of the desired monolithiated product, making this a powerful technique for producing unsymmetrically substituted biaryls. beilstein-journals.orgnih.gov

Table 2: Lithiation of 4,4'-Dibromobiphenyl

| Reactant | Reagent | System | Temperature | Key Outcome | Reference |

|---|---|---|---|---|---|

| 4,4'-Dibromobiphenyl | n-BuLi | Macrobatch | -78°C | High yield and selectivity of monolithiated product | beilstein-journals.orgnih.gov |

| 4,4'-Dibromobiphenyl | n-BuLi | Microflow | -70°C | Selective monolithiation achieved efficiently | beilstein-journals.orgnih.gov |

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. iitk.ac.insigmaaldrich.commagritek.com This initial product, known as an aldol adduct, can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. sigmaaldrich.comthieme-connect.de The reaction is typically catalyzed by an acid or, more commonly, a base such as sodium hydroxide (B78521) or potassium hydroxide. iitk.ac.inthieme-connect.de

While the Aldol condensation is a cornerstone of organic synthesis, it is not a direct method for the synthesis of this compound itself. The reaction's mechanism is designed to build larger molecules from smaller carbonyl precursors. For example, benzaldehyde (B42025) can react with acetone (B3395972) in an Aldol condensation to form 4-hydroxy-4-phenyl-2-butanone. iitk.ac.in

Therefore, this compound would not typically be a product of an Aldol condensation. Instead, it serves as an excellent substrate or starting material for subsequent Aldol-type reactions. The two aldehyde groups on the biphenyl scaffold can react with enolates derived from ketones or other compounds with acidic α-hydrogens to construct more complex, conjugated molecular architectures. This makes the Aldol reaction a critical tool for the functionalization of this compound, rather than its synthesis. libretexts.org

Advanced Synthetic Strategies for Functionalized this compound Derivatives

The core structure of this compound is a versatile platform for creating advanced functional materials. By modifying the biphenyl backbone or the aldehyde groups, a wide array of derivatives with tailored properties can be synthesized.

One key strategy involves the condensation of the aldehyde groups with other molecules. For example, new organic dyes for dye-sensitized solar cells have been prepared by reacting this compound with compounds such as cyanoacetic acid, barbituric acid, and thiobarbituric acid. nih.gov These reactions extend the π-conjugated system, which is crucial for the light-harvesting properties of the dyes. nih.gov

Another advanced approach focuses on synthesizing the biphenyl core with pre-installed functional groups. The Suzuki-Miyaura coupling is particularly amenable to this, allowing for the use of substituted phenylboronic acids or aryl halides. This has enabled the synthesis of complex structures like polyfluorinated biphenyls, which are of interest for liquid crystals and organic electronics due to their unique electronic properties and stability. nih.gov Furthermore, iterative synthetic cycles involving Suzuki couplings have been developed to build large, precisely defined biphenyl dendrons and dendrimers with a functionalized core. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its precursors to minimize environmental impact. These principles focus on maximizing atom economy, using safer solvents, employing catalytic reactions, and reducing waste. nih.gov

In the context of Suzuki-Miyaura reactions, "green" approaches include the use of heterogeneous catalysts that can be easily recovered and recycled, such as the Cu(at)MCOP catalyst. chemicalbook.com This avoids the contamination of the product with heavy metals and simplifies purification. Another green strategy is the use of environmentally benign solvents. While many syntheses use organic solvents like DMF or toluene, research is moving towards alternatives like water or high-boiling-point, recyclable solvents like polyethylene (B3416737) glycol (PEG). google.comyoutube.com A method for synthesizing the related 4,4'-biphenyldicarboxylic acid has been reported using PEG-400 as a solvent, which is non-polluting and allows for simple recrystallization of the product without the need for column chromatography. google.com Such methodologies reduce the large volumes of solvent waste that are a major source of pollution in chemical processes. nih.gov

Catalytic Systems for Enhanced Synthetic Efficiency

The choice of catalyst is paramount for achieving high efficiency, selectivity, and yield in the synthesis of this compound. In Suzuki-Miyaura couplings, palladium-based systems are dominant. Catalysts range from the classic tetrakis(triphenylphosphine)palladium(0) to more robust systems generated in situ from palladium(II) acetate and phosphine (B1218219) ligands. orgsyn.orgnih.gov The development of palladacycle precatalysts represents a significant advancement, offering higher stability and catalytic activity. nih.gov

Beyond palladium, other catalytic systems are being explored. Copper-based catalysts have shown promise as a more economical and greener alternative for cross-coupling reactions. chemicalbook.com For syntheses involving different precursors, rare-earth metal triflates such as Sc(OTf)₃ and La(OTf)₃ have been identified as effective catalysts for Diels-Alder/dehydration sequences that can produce biphenyl structures from biomass-derived furans and ethene. nsf.gov

Furthermore, in the synthesis of functional materials derived from biphenyls, such as metal-organic frameworks (MOFs), the resulting structures can themselves possess catalytic properties. MOFs constructed from functionalized 4,4'-biphenyldicarboxylate (B8443884) linkers have been shown to act as effective heterogeneous catalysts for reactions like Knoevenagel condensations. rsc.org

Compound Index

Reactivity and Mechanistic Investigations of 4,4 Biphenyldicarboxaldehyde

Condensation Reactions Involving Aldehyde Groups

The aldehyde moieties of 4,4'-biphenyldicarboxaldehyde are prime sites for condensation reactions, a class of reactions where two molecules combine with the loss of a small molecule, such as water. wikipedia.org These reactions are fundamental to building larger, more complex molecular architectures from this dialdehyde (B1249045).

Schiff Base Formation and Derivatives

A prominent reaction of this compound is the formation of Schiff bases. wikipedia.org This occurs through a condensation reaction with primary amines, where the carbonyl group of the aldehyde reacts with the amino group to form an imine or azomethine group (-C=N-). wikipedia.org The reaction typically proceeds via a nucleophilic addition of the amine to the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the stable Schiff base. wikipedia.orgyoutube.com

The bifunctional nature of this compound allows for the synthesis of a variety of Schiff base derivatives. For instance, reaction with two equivalents of a monoamine leads to the formation of a di-imine. Alternatively, reaction with a diamine can lead to the formation of polymeric Schiff bases. These reactions are often catalyzed by acids or bases. youtube.comfabad.org.tr

Schiff bases derived from this compound have been investigated for their applications in coordination chemistry, where they can act as ligands for metal ions, and in the synthesis of liquid crystals and other functional materials. wikipedia.orgresearchgate.netresearchgate.net The properties of the resulting Schiff base can be tuned by varying the structure of the amine reactant.

Recent research has explored the synthesis of coumarin (B35378) Schiff base derivatives using alkyl 4'-formyl-biphenyl-4-carboxylate, a related aldehyde, to create mesomorphic compounds. researchgate.net These studies highlight the importance of the biphenyl-dicarboxaldehyde framework in designing molecules with specific liquid crystalline properties. researchgate.net

Table 1: Examples of Schiff Base Formation Reactions with Biphenyl (B1667301) Aldehyde Derivatives

| Aldehyde Reactant | Amine Reactant | Product Type | Key Findings | Reference(s) |

| Alkyl 4'-formyl-biphenyl-4-carboxylate | 7-Alkoxy-3-aminocoumarin | Coumarin Schiff base derivatives | Resulting compounds exhibit mesomorphic (liquid crystal) properties. | researchgate.net |

| This compound | 4,4'-Diaminodiphenyl ether | Polymeric Schiff base | Forms a polymeric structure with repeating imine linkages. | |

| 4-Imidazole carboxyaldehyde | 5-Substituted-4-amino-1,2,4-triazol-3-one | Heterocyclic Schiff bases | Synthesized new Schiff bases containing triazole and imidazole (B134444) rings. | fabad.org.tr |

Aldol (B89426) Condensation with Specific Building Blocks

Aldol condensation is another significant carbon-carbon bond-forming reaction involving aldehydes. magritek.comnih.govsigmaaldrich.com It typically involves the reaction of an enolate ion (formed from a ketone or another enolizable carbonyl compound) with an aldehyde. sigmaaldrich.commasterorganicchemistry.com The initial product is a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound, a process driven by the formation of a conjugated system. magritek.comorganic-chemistry.org

In the context of this compound, its two aldehyde groups can react with enolizable building blocks. This allows for the extension of the biphenyl core and the introduction of new functional groups. The reaction can be controlled to achieve either mono- or di-addition at the aldehyde sites.

For example, the crossed aldol condensation of aromatic aldehydes with cyclic ketones can produce α,α'-bis(benzylidene)cycloalkanones. scispace.com While specific studies on this compound in this exact reaction are not detailed in the provided results, the general principle applies. The use of specific building blocks, such as ketones with activated methylene (B1212753) groups, can lead to the synthesis of a diverse range of complex molecules. nih.govsigmaaldrich.comresearchgate.net

Cross-Coupling Reactions and Their Expansions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While this compound itself is a product of such reactions (e.g., Suzuki-Miyaura coupling of 4-formylphenylboronic acid with a suitable aryl halide), it can also be a substrate for further cross-coupling reactions, although this is less common as the aldehyde groups are often more reactive under typical coupling conditions. chemicalbook.comorgsyn.org

However, the biphenyl core of this compound can be functionalized prior to the introduction of the aldehyde groups, or the aldehyde groups can be protected to allow for cross-coupling reactions on the biphenyl rings. These strategies enable the synthesis of more complex and extended molecular structures. For instance, the Suzuki-Miyaura cross-coupling reaction is a versatile method for creating biphenyl structures. chemicalbook.comorgsyn.org

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

Spectroscopic techniques are indispensable for elucidating the mechanisms of reactions involving this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to identify reactants, intermediates, and products, and to follow the progress of a reaction. researchgate.netorgsyn.org

For instance, in Schiff base formation, the disappearance of the aldehyde C-H stretch and the appearance of the C=N imine stretch in the IR spectrum provide clear evidence of the reaction's progress. ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the Schiff base product. orgsyn.org

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to complement experimental studies. researchgate.net These methods can provide detailed information about the electronic structure of molecules, the energies of different reaction pathways, and the geometries of transition states. For example, DFT calculations have been used to study the mesomorphic behavior of Schiff base derivatives synthesized from related biphenyl aldehydes. researchgate.net Such computational investigations can offer a deeper understanding of the reaction mechanisms at a molecular level.

Applications of 4,4 Biphenyldicarboxaldehyde in Material Science and Engineering

Covalent Organic Frameworks (COFs) and Porous Materials

4,4'-Biphenyldicarboxaldehyde is extensively used as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs), which are a class of crystalline porous polymers with well-defined structures and tunable properties. nih.govnih.gov The rigid and linear structure of this compound contributes to the formation of ordered, porous networks. These materials are noted for their high surface areas, low densities, and the ability to tailor their pore sizes and functionalities, making them suitable for a wide array of applications. nih.govsci-hub.se

The formation of imine-linked COFs is a prominent application of this compound. nih.govnih.gov This is typically achieved through a Schiff base condensation reaction between the aldehyde groups of this compound and the amine groups of a multitopic amine linker. nih.govnih.gov The reversibility of the imine bond formation is crucial as it allows for dynamic error correction during the synthesis, leading to highly crystalline and ordered frameworks. diva-portal.org

A notable example is the synthesis of HHU-COF-1, where this compound is reacted with 1,3,5-tris-(4-aminophenyl)triazine (TAPT). nih.govnih.gov This reaction, often conducted under catalyst-free solvothermal conditions, yields a crystalline and porous material with a high Brunauer-Emmett-Teller (BET) surface area. nih.gov Recent advancements have also demonstrated the feasibility of synthesizing imine-linked COFs in aqueous solutions at room temperature, offering a more environmentally friendly approach. diva-portal.org This method relies on the preactivation of the aldehyde monomers with an acid, like acetic acid, to enhance their reactivity in water. diva-portal.org

Table 1: Examples of Imine-Linked COFs Synthesized from this compound

| COF Name | Amine Linker | Synthesis Method | Key Properties |

|---|---|---|---|

| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine (TAPT) | Catalyst-free Schiff base reaction | Crystalline, Porous, High BET surface area (2352 m²/g) nih.gov |

| COF-300 | Tetra-(4-anilyl)methane | Imine condensation | Crystalline 3D structure, Permanent porosity, High thermal stability nih.gov |

This compound is also a key reactant in the synthesis of olefin-linked COFs through aldol (B89426) condensation. nih.govacs.org This method provides a pathway to COFs with enhanced chemical stability due to the irreversible nature of the carbon-carbon double bond (olefin) linkages. researchgate.netnih.gov

A prime example is the creation of COF-701, the first unsubstituted olefin-linked COF. nih.govresearchgate.net In this synthesis, this compound (BPDA) is reacted with 2,4,6-trimethyl-1,3,5-triazine (B3029894) (TMT) via an acid-catalyzed aldol condensation. nih.govacs.org The resulting COF-701 exhibits permanent porosity with a high BET surface area of 1715 m²/g and demonstrates exceptional stability in both strongly acidic and basic conditions. nih.govacs.org An innovative one-pot synthesis strategy combines the cyclotrimerization of acetonitrile (B52724) to form the TMT precursor in situ, followed by the aldol condensation with BPDA. acs.org

The Schiff base reaction, which forms an imine linkage, is a cornerstone of COF chemistry, and this compound is a frequently employed building block in this context. nih.govnih.gov The reaction involves the condensation of an aldehyde with a primary amine, and its dynamic nature facilitates the formation of crystalline, porous materials with high chemical and thermal stability. nih.gov

The synthesis of numerous imine-COFs relies on this chemistry. For instance, the reaction between this compound and various aromatic amines leads to the formation of COFs with tailored properties. nih.govnih.gov The resulting materials have found applications in areas such as gas storage and separation, catalysis, and sensing. nih.gov The versatility of the Schiff base reaction allows for the incorporation of different functional groups into the COF structure by choosing appropriate amine linkers, thereby tuning the material's properties for specific applications. researchgate.net

While imine-linked COFs are widely synthesized, their linkages can be susceptible to hydrolysis. escholarship.org To address this, post-synthetic modification strategies have been developed to convert the imine bonds into more robust linkages, thereby enhancing the chemical stability and functionality of the COFs. escholarship.orgberkeley.eduescholarship.org

One such strategy involves the oxidation of imine linkages to form amide linkages. berkeley.eduescholarship.org This transformation can be achieved under mild conditions, preserving the crystallinity and porosity of the original framework. berkeley.edu The resulting amide-linked COFs exhibit significantly improved stability in both aqueous acidic and basic environments compared to their imine precursors. berkeley.edu Another approach is the reduction of imine linkages to form amine linkages, which also leads to enhanced stability. nih.gov These linkage conversions represent a powerful tool for accessing COFs with new functionalities that might be difficult to obtain through direct synthesis. escholarship.org These post-synthetic modifications open up avenues for creating more durable COF materials for a broader range of applications. researchgate.net

COFs synthesized from this compound are promising materials for gas separation membranes due to their well-defined pore structures and high porosity. nih.govrsc.org These membranes can be fabricated as standalone films or as a component in mixed-matrix membranes (MMMs), where the COF is dispersed within a polymer matrix. sci-hub.senih.gov

For example, HHU-COF-1, an imine-linked COF synthesized from this compound, has been incorporated into a Matrimid® polymer matrix to create MMMs for CO₂/CH₄ separation. nih.gov These membranes demonstrated a moderate increase in CO₂ permeability while maintaining selectivity. nih.gov The tunability of the COF's pore size and surface chemistry allows for the design of membranes with specific separation properties. sci-hub.senih.gov By engineering the pore environment, for instance by creating hierarchical pore structures, it is possible to enhance both the permeability and selectivity for specific gases, such as hydrogen. nih.gov The development of COF-based membranes, including those made from this compound, is an active area of research with the potential to create highly efficient and selective separation technologies. d-nb.inforesearchgate.net

Covalent Organic Frameworks (COFs) derived from this compound are increasingly being explored for their potential in electrocatalysis. nih.govsciopen.com Their inherent properties, such as high surface area, tunable porosity, and the ability to incorporate catalytically active sites into their framework, make them attractive candidates for various electrocatalytic reactions. nih.govcjsc.ac.cn These reactions are crucial for clean energy technologies, including the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and hydrogen evolution reaction (HER). cjsc.ac.cnresearchgate.net

The design of COF-based electrocatalysts often involves incorporating metal ions or specific organic functionalities that can act as active sites. nih.govsciopen.com By carefully selecting the building blocks, such as this compound and a functional comonomer, it is possible to create COFs with well-defined and highly accessible catalytic centers. researchgate.net The crystalline and porous nature of COFs facilitates efficient mass transport of reactants and products, which is essential for high catalytic performance. cjsc.ac.cn Research in this area is focused on developing COF-based electrocatalysts with enhanced activity, stability, and selectivity for key energy conversion reactions. sciopen.comresearchgate.net

Polymer Chemistry and Production of Specialty Polymers

This compound is a key monomer in the production of specialty polymers with unique properties. Its rigid biphenyl (B1667301) unit and reactive aldehyde groups allow for the creation of polymers with enhanced characteristics. chemimpex.com These polymers are finding use in a variety of high-performance applications.

Enhanced Thermal Stability and Mechanical Strength in Polymeric Materials

The incorporation of the rigid biphenyl structure of this compound into polymer chains significantly enhances their thermal stability and mechanical strength. chemimpex.com This makes the resulting polymers suitable for applications where materials are exposed to high temperatures and mechanical stress. The inherent rigidity of the biphenyl group restricts the movement of polymer chains, leading to higher glass transition temperatures and improved dimensional stability. Research has shown that polymers containing such rigid aromatic units exhibit excellent performance in demanding environments. usindh.edu.pk

Schiff Base Polymer Applications

A significant application of this compound in polymer chemistry is in the synthesis of Schiff base polymers. These polymers are formed through the condensation reaction of the aldehyde groups with primary amines. The resulting imine (-C=N-) linkages are key to the unique properties of these materials.

Schiff base polymers have been investigated for a range of applications, including the removal of pollutants from water. For example, a magnetic Schiff base polymer synthesized from this compound and m-phenylenediamine (B132917) demonstrated excellent performance in removing phenanthrene (B1679779) and 9-phenanthrol from aqueous solutions. nih.gov The aromatic nature of the polymer facilitates π-π interactions with the pollutants, leading to high removal efficiency. nih.gov

Furthermore, Schiff base polymers can be coordinated with metal ions to create materials with interesting optical and electronic properties. mdpi.commdpi.com For instance, coordination with samarium ions has been shown to produce a polymer coating with low infrared emissivity, making it a potential candidate for infrared stealth materials in military applications. mdpi.com The electrical conductivity and energy band gap of these materials can be tuned by the choice of the metal ion. mdpi.com

Table 1: Properties of a Schiff Base Polymer Coordinated with Different Metal Ions

| Metal Ion | Energy Band Gap (eV) | Electrical Conductivity (S/cm) | Infrared Emissivity (2–22 µm) |

| Ni²⁺ | - | - | - |

| Cu²⁺ | - | - | - |

| Sm³⁺ | 2.99 | 3.54 × 10⁻⁴ | 0.58 |

Data sourced from a study on infrared stealth coatings. mdpi.com

Fluorescent Dyes and Imaging Agents

The biphenyl core of this compound is a fluorophore, and its derivatives have potential applications as fluorescent dyes and imaging agents. nih.gov The aldehyde groups provide convenient handles for chemical modification, allowing for the tuning of the fluorescence properties and the introduction of targeting moieties for specific biological applications.

Quantitative fluorescence microscopy is a powerful technique for studying cellular processes and the distribution of molecules in biological systems. nih.gov Fluorescent dyes are essential tools in this field, enabling the visualization of everything from organelles to the transport of molecules across biological barriers. nih.gov While specific applications of this compound in this area are still emerging, its structural motifs are found in more complex fluorescent molecules used in bio-imaging.

Advanced Materials for Display Technologies (Liquid Crystals, OLEDs)

The rigid, rod-like structure of the biphenyl unit makes this compound a suitable building block for liquid crystals. nih.govrsc.org Liquid crystals are essential components of liquid crystal displays (LCDs), a dominant technology in the display market. nih.govresearchgate.net By modifying the structure of this compound, for example, by adding flexible side chains, it is possible to create molecules that exhibit liquid crystalline phases over a wide range of temperatures. rsc.org

Furthermore, derivatives of this compound can be used in the development of materials for organic light-emitting diodes (OLEDs). nih.govresearchgate.net OLEDs are a newer display technology that offers advantages over LCDs, such as higher contrast and lower power consumption. researchgate.net The luminescent properties of materials derived from this compound can be harnessed to create efficient emitters for OLED devices. researchgate.net

Nanomaterial Fabrication and Surface Functionalization

The reactive aldehyde groups of this compound make it a useful molecule for the fabrication and surface functionalization of nanomaterials. tcichemicals.com It can be used as a linker in the synthesis of covalent organic frameworks (COFs), which are porous crystalline polymers with a wide range of potential applications, including gas storage and catalysis. tcichemicals.com

Computational Chemistry and Theoretical Modeling of 4,4 Biphenyldicarboxaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,4'-Biphenyldicarboxaldehyde, DFT calculations are instrumental in understanding its fundamental chemical and physical properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. schrodinger.com

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. This energy gap can be correlated with the lowest energy electronic excitation, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com For this compound, the presence of conjugated π-systems in the biphenyl (B1667301) backbone and the carbonyl groups of the aldehyde functionalities are expected to significantly influence the energies of the HOMO and LUMO.

The HOMO is typically localized on the electron-rich parts of the molecule, acting as an electron donor, while the LUMO is on the electron-deficient parts, acting as an electron acceptor. In this compound, the HOMO is expected to be distributed over the biphenyl rings, while the LUMO is likely centered on the aldehyde groups due to the electronegativity of the oxygen atoms. DFT calculations can precisely map the spatial distribution and energy levels of these orbitals.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Parameter | Illustrative Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.4 | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. irjweb.com |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar aromatic aldehydes and are meant to demonstrate the type of data generated.

The three-dimensional structure of this compound is not rigid. The molecule's conformation is primarily defined by the dihedral angle between the two phenyl rings. This rotation around the central carbon-carbon single bond is subject to a balance between steric hindrance from the ortho-hydrogens and the electronic effects of π-conjugation.

Geometry optimization using DFT allows for the determination of the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. nih.gov By systematically varying the dihedral angle and calculating the energy at each step, a potential energy surface can be generated. This analysis reveals the energy barriers to rotation and the torsional flexibility of the molecule. For this compound, a key finding would be the equilibrium dihedral angle in the ground state. While a fully planar conformation would maximize π-conjugation, steric repulsion between the hydrogen atoms at the ortho positions of the biphenyl rings typically forces the rings to be twisted relative to each other.

Table 2: Example of Conformational Energy Profile for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 (Planar) | 2.5 |

| 20 | 0.5 |

| 40 (Optimized) | 0.0 |

| 60 | 0.8 |

| 90 (Perpendicular) | 3.0 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis study. The optimized angle and energy barriers are representative of substituted biphenyl systems.

DFT calculations are highly effective in modeling the adsorption of molecules onto surfaces, which is crucial for applications in catalysis, sensing, and surface functionalization. cam.ac.uk For this compound, studies could involve its interaction with various substrates, such as metal surfaces (e.g., gold, iron) or materials like graphene and boron nitride. cam.ac.ukrsc.org

The primary goal of these simulations is to calculate the adsorption energy (Eads), which indicates the strength of the interaction between the molecule and the surface. A negative and large Eads value signifies strong, stable adsorption. The calculations also elucidate the nature of the interaction, which can include:

Physisorption: Dominated by weaker van der Waals forces and π-π stacking interactions between the aromatic rings of the molecule and the surface.

Chemisorption: Involving the formation of stronger chemical bonds, for instance, between the aldehyde's oxygen atom and surface atoms.

By analyzing the optimized geometry of the adsorbed molecule, charge transfer between the molecule and the surface, and changes in the electronic density of states, the mechanism of interaction can be thoroughly understood. researchgate.net

Molecular Dynamics Simulations

While DFT provides a static, time-independent picture of the system at 0 K, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of atoms and molecules over time. arxiv.orgrsc.org MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations could be used to:

Study its conformational dynamics in different solvent environments, revealing how intermolecular interactions affect the torsional motion of the biphenyl rings.

Simulate the self-assembly of multiple molecules, predicting how they might arrange in the solid state or in thin films.

Investigate the process of adsorption onto a surface dynamically, observing how the molecule approaches and orients itself on the substrate. aps.org

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For a molecule like this compound, a force field such as CHARMM or AMBER would be parameterized to accurately represent its intramolecular and intermolecular interactions. nih.gov

Quantum Mechanics Calculations

Quantum Mechanics (QM) calculations are the foundation of the theoretical investigation of molecules like this compound. This broad category encompasses various methods, with DFT being the most widely used for molecules of this size. Other QM methods include:

Hartree-Fock (HF) theory: A simpler ab initio method that provides a qualitative understanding of electronic structure but often requires correction for electron correlation.

Post-Hartree-Fock methods (e.g., MP2, CCSD): These methods systematically improve upon the HF approximation by including electron correlation, leading to higher accuracy but at a significantly greater computational cost.

These QM calculations are essential for obtaining accurate predictions of molecular properties such as optimized geometries, vibrational frequencies (for comparison with IR and Raman spectra), and electronic transition energies (for comparison with UV-Vis spectra). github.io

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the chemical reactivity and selectivity of this compound. purdue.edu The aldehyde groups are expected to be the primary sites for nucleophilic attack, while the aromatic rings can undergo electrophilic substitution.

Theoretical models can provide quantitative predictions about its reactivity:

Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO energies and distributions can predict how the molecule will interact with other reagents. For example, a reaction with a nucleophile would likely occur at the atomic sites where the LUMO has the largest density.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the aldehydes would be regions of high negative potential.

Reaction Pathway Modeling: The transition states and activation energies for potential reactions can be calculated. researchgate.net This allows for the comparison of different reaction pathways to predict the most likely product (kinetic vs. thermodynamic control) and to understand regio- and stereoselectivity. For instance, one could model the reduction of the aldehyde groups or their reaction with amines to form imines.

These predictive capabilities are crucial for designing new synthetic routes and for understanding the role of this compound as a building block in polymer and materials science. researchgate.net

Advanced Characterization Techniques for 4,4 Biphenyldicarboxaldehyde and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the analysis of 4,4'-biphenyldicarboxaldehyde, offering detailed insights into its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-state ¹³C CP/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution and the solid state.

¹H NMR spectra provide information on the chemical environment of the hydrogen atoms. For aromatic compounds like this compound, the proton signals typically appear in the downfield region. The aldehyde protons are expected to show a characteristic singlet at a high chemical shift value.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the aldehyde groups and the aromatic carbons of the biphenyl (B1667301) framework.

| Technique | Observed Features for Aromatic Aldehydes |

| ¹H NMR | Aldehyde proton (CHO) signal typically δ 9-10 ppm. Aromatic protons (Ar-H) signals typically δ 7-8 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O) signal typically δ 190-200 ppm. Aromatic carbon signals typically δ 120-150 ppm. |

| Solid-state ¹³C CP/MAS NMR | Provides insights into molecular packing, conformation, and dynamics in the solid state. nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands. A specification sheet for a commercial sample of this compound confirms that its infrared spectrum conforms to the expected structure. thermofisher.com

Key vibrational modes anticipated in the FTIR spectrum include:

C-H stretching of the aldehyde group: A pair of bands typically observed around 2850 and 2750 cm⁻¹.

C=O stretching of the aldehyde group: A strong, sharp band usually appearing in the region of 1710-1685 cm⁻¹.

C=C stretching of the aromatic rings: Bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-H in-plane and out-of-plane bending of the aromatic rings: These vibrations give rise to a pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is characteristic of the substitution pattern of the benzene (B151609) rings.

FTIR has been effectively used to monitor biochemical changes, particularly in lipid profiles, demonstrating its sensitivity to variations in functional groups. nih.govnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aldehyde C-H Stretch | 2850-2800 and 2750-2700 |

| Aldehyde C=O Stretch | 1710-1685 |

| Aromatic C=C Stretch | 1600-1450 |

| Aromatic C-H Bending | Below 1500 |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, absorption bands in the ultraviolet and visible regions are expected due to π → π* and n → π* transitions. The biphenyl core, extended by the two aldehyde groups, creates a large conjugated system that influences the absorption maxima. Studies on related polyimine polymers containing Schiff bases have utilized UV-Vis spectroscopy to determine their optical properties and band gaps. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. psu.edunih.govbris.ac.uk XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. psu.edunih.gov This technique is valuable for confirming the presence of carbon and oxygen in this compound and determining their chemical environments (e.g., C-C, C-H, C=O). psu.edu XPS can provide valuable information on the surface purity of the compound. nih.gov

Raman Spectroscopy

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules and can provide complementary information to FTIR. Surface-Enhanced Raman Scattering (SERS) is a variation of this technique that provides greatly enhanced Raman signals from molecules adsorbed onto certain metal surfaces. Studies on 4,4'-biphenyldicarboxylate (B8443884), a derivative of this compound, have utilized SERS to investigate its adsorption behavior on silver substrates. pnnl.gov The SERS spectra can reveal information about the orientation of the molecule on the surface and the interaction between the molecule and the substrate. pnnl.govresearchgate.net The biphenyl structure within the molecule contributes to an enhanced SERS signal due to its large conjugation system. researchgate.net

Morphological and Structural Analysis

Understanding the morphology and crystal structure of this compound is crucial for its application in materials science.

Advanced microscopic and diffraction techniques are employed to characterize the size, shape, and arrangement of particles, as well as the internal crystalline structure. A study on a derivative, 4,4'-biphenyldicarboxylate, utilized scanning electron microscopy (SEM) and atomic force microscopy (AFM) in conjunction with SERS to investigate the material's surface morphology. pnnl.gov While specific morphological and structural analysis of the parent this compound is not detailed in the provided results, techniques such as SEM, Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are standard methods for such characterization. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within crystal structures. mdpi.com

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. For derivatives of this compound, both powder XRD and low- and wide-angle XRD are utilized to gain a thorough understanding of their atomic and molecular arrangement.

Powder XRD, Low and Wide-Angle XRD

Powder X-ray diffraction (PXRD) is instrumental in determining the crystallinity and phase purity of synthesized materials. For instance, in the development of covalent organic frameworks (COFs), PXRD patterns are used to confirm the formation of the desired crystalline structure. Typically, a diffractogram of a polycrystalline 2D COF will show a few distinct Bragg peaks at low 2θ angles. acs.org The limited number of peaks is often due to factors like disorder, porosity, and low density. acs.org Despite this, significant structural information can be extracted. acs.org For example, the prominent, sharp diffraction peaks in the XRD scans of certain superconductor samples correspond to the tetragonal structure, confirming the dominant phase. researchgate.net The position of these peaks can be used to determine the unit cell parameters of the crystal lattice. acs.org

Low-angle XRD is particularly useful for characterizing materials with larger repeating structures, such as mesoporous materials. The appearance of diffraction peaks at low angles (typically below 2° 2θ) is indicative of long-range ordered porous structures. researchgate.netresearchgate.net Conversely, the disappearance of these low-angle peaks at higher temperatures can signify the collapse of the ordered mesostructure. researchgate.net

Wide-angle X-ray diffraction (WAXD) provides information about the atomic-level structure within the material. researchgate.netrsc.org In semi-crystalline polymers derived from biphenyl compounds, WAXD results can reveal the average interchain distances. researchgate.net For amorphous materials, WAXD patterns show broad humps rather than sharp peaks, indicating a lack of long-range order. researchgate.net The combination of low-angle and wide-angle XRD provides a comprehensive picture of the hierarchical structure of these materials, from the atomic scale to the mesoscale.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful complementary techniques for characterizing the morphology and elemental composition of materials derived from this compound.

SEM provides high-resolution images of a sample's surface, revealing details about its topography and morphology. youtube.com For instance, SEM images of materials synthesized from this compound can show a variety of structures, including porous networks and crystalline formations. beilstein-journals.orgresearchgate.net The technique is invaluable for visualizing the micro- and nanostructure of materials like COFs and other polymers. beilstein-journals.orgresearchgate.net

EDS, often integrated with SEM, is a microanalytical technique used to determine the elemental composition of a sample. arxiv.org When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. youtube.com The EDS detector analyzes these X-rays to identify the elements and their relative abundance. youtube.comarxiv.org This is particularly useful for confirming the presence of expected elements in the synthesized material and for identifying any impurities or contaminants. youtube.comresearchgate.net Elemental mapping, a feature of EDS, can visualize the spatial distribution of different elements across the sample's surface, providing a comprehensive understanding of the material's composition and homogeneity. youtube.comresearchgate.net

Table 1: SEM/EDS Analysis of a Composite Material

| Analysis Point | Elements Detected | Morphology |

| Filament-like structure (a) | C, O, Mg, Al | Adhesion structures formed in the composite. researchgate.net |

| Plate-like structure (b) | C, O, Fe, Mg, Al | Clear crystalline plate-like structure. researchgate.net |

| Rough surface (c) | C, O, plus trace minerals | Dense and sharp edge fragments. researchgate.net |

This table is a representative example based on findings for composite materials and illustrates the type of data obtained from SEM/EDS analysis.

Transmission Electron Microscopy (TEM) (HRTEM)

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable for visualizing the internal structure and morphology of materials at the nanoscale. These techniques are particularly crucial for the characterization of derivatives of this compound, such as COFs and other nanostructured polymers, where understanding the atomic-level arrangement is key to their function. rsc.org

TEM operates by passing a beam of electrons through an ultrathin specimen. The transmitted electrons are then focused to form an image, revealing details about the material's internal structure, including its crystallinity, pore structure, and the presence of any defects. beilstein-journals.org For example, TEM images can confirm the formation of ordered mesoporous structures in materials synthesized using templating methods. researchgate.net

HRTEM, an advanced mode of TEM, allows for the direct imaging of the atomic lattice of a crystalline material. This capability is vital for confirming the predicted structures of complex materials like COFs and for identifying the nature of their crystalline domains. rsc.org However, a significant challenge in imaging these organic-based materials is their sensitivity to the high-energy electron beam, which can cause structural damage. rsc.org To overcome this, low-dose imaging techniques are often employed. rsc.org

4D-scanning transmission electron microscopy (4D-STEM) is an emerging technique that provides rich structural information from beam-sensitive materials by recording a diffraction pattern at each scan position. researchgate.net

Surface Area and Porosity Measurements (BET Analysis)

The Brunauer-Emmett-Teller (BET) analysis is a critical technique for determining the specific surface area and porosity of materials, which are crucial properties for applications such as gas storage, separation, and catalysis. For porous materials derived from this compound, like covalent organic frameworks (COFs), BET analysis provides essential information about their performance capabilities.

The method involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. researchgate.net By measuring the amount of gas adsorbed at different partial pressures, an adsorption-desorption isotherm is generated. The shape of this isotherm can provide initial insights into the nature of the porosity (microporous, mesoporous, or macroporous) according to IUPAC classifications. researchgate.net

The BET equation is then applied to the adsorption data to calculate the specific surface area in square meters per gram (m²/g). researchgate.net For many porous polymers and COFs, high surface areas are desirable. For example, some COFs exhibit record pore aperture sizes of up to 10.0 nm and possess permanent porosity. chemistryviews.org The BET surface area of mesoporous yttria-stabilized zirconia, for instance, has been measured at approximately 146 m²/g. researchgate.net

In addition to surface area, the pore volume and pore size distribution can also be determined from the isotherm data using methods like the Barrett-Joyner-Halenda (BJH) analysis. This information is vital for understanding how molecules will interact with and move through the porous structure.

Table 2: Representative BET Surface Area and Pore Volume Data

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

| Mesoporous YSZ | ~146 | - | researchgate.net |

| Methacrylic Polymer | 32 | - | researchgate.net |

| Covalent Organic Framework (representative) | 25.3 - 35.3 mg/g (adsorption capacity) | - | cityu.edu.hk |

Note: The data in this table are illustrative examples from various porous materials to demonstrate typical values obtained through BET analysis.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and composition of materials derived from this compound.

In a typical TGA experiment, a small amount of the material is heated in a furnace at a constant rate, and its mass is continuously monitored. mdpi.com The resulting TGA curve plots the percentage of mass loss against temperature. The temperature at which significant mass loss begins indicates the onset of decomposition, a key measure of the material's thermal stability. For many advanced polymers, such as certain poly(ester imide)s, the 5% thermal decomposition temperature (T5%) can exceed 500°C, demonstrating excellent thermal stability. researchgate.net

The TGA curve can also reveal the presence of different components in a material, such as residual solvents or different polymer blocks, which will decompose at different temperatures. The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and can help to distinguish between overlapping decomposition events. mdpi.com

TGA is also used to determine the char yield of a polymer, which is the percentage of material remaining at high temperatures. researchgate.net A high char yield is often associated with good flame retardancy. researchgate.net TGA can be coupled with other analytical techniques, such as Fourier transform infrared spectroscopy (TGA-FTIR), to identify the gaseous products evolved during decomposition, providing further insight into the degradation mechanism. researchgate.net

Table 3: Thermal Properties of a Poly(ester imide) (PEsI)

| Property | Value |

| Glass Transition Temperature (Tg) | > 216 °C |

| 5% Thermal Decomposition Temperature (T5%) | > 500 °C |

| Dielectric Strength (Ds) | 220 - 230 V/μm |

| Dielectric Constant (Dk) at 10 GHz | as low as 3.29 |

| Dielectric Dissipation Factor (Df) at 10 GHz | 0.0041 - 0.0050 |

This table is based on data for a series of poly(ester imide)s and serves as an example of the types of properties that can be evaluated in conjunction with thermal analysis. researchgate.net

Electrochemical Characterization Techniques

Electrochemical characterization techniques are essential for evaluating the potential of this compound derivatives in applications such as sensors, electrocatalysis, and energy storage devices. These methods probe the material's behavior at an electrode-electrolyte interface.

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is swept linearly versus time between two or more set values while the resulting current is measured. This technique provides valuable information about the redox processes occurring at the electrode surface.

For derivatives of this compound, particularly conductive polymers or COFs, CV can be used to determine their oxidation and reduction potentials, the stability of the redox species, and the kinetics of electron transfer reactions. The resulting cyclic voltammogram, a plot of current versus potential, can reveal the presence of reversible, quasi-reversible, or irreversible electrochemical processes.

The peak potentials in a CV curve correspond to the formal potentials of the redox-active species within the material. The separation between the anodic and cathodic peak potentials can provide an indication of the electron transfer rate. The peak currents are related to the concentration of the electroactive species and the diffusion coefficient. By performing CV at different scan rates, one can investigate the nature of the electrochemical process (e.g., diffusion-controlled or surface-confined).

In the context of materials synthesized from this compound, CV is instrumental in assessing their suitability for applications requiring specific electrochemical properties. For example, it can be used to evaluate the electrocatalytic activity of a modified electrode towards a particular analyte or to determine the charge storage capacity of a material for supercapacitor applications.

Future Directions and Emerging Research Avenues for 4,4 Biphenyldicarboxaldehyde

Development of Novel Synthetic Pathways

The future of materials derived from 4,4'-biphenyldicarboxaldehyde is intrinsically linked to the methods of its production. Current research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

A significant area of development is the creation of novel catalytic systems. For instance, new methods for synthesizing the precursor, 4,4'-biphenyldicarboxylic acid, are being explored. One such approach involves a reductive coupling reaction using cuprous iodide (CuI) as a catalyst in a polyethylene (B3416737) glycol 400 solvent, which is noted for being less environmentally harmful. google.com This method is highlighted for its simplicity, high yield, and purity, avoiding the need for complex purification steps like column chromatography. google.com Another patented method describes a process with a yield of over 93%, indicating a move towards highly efficient and industrially scalable processes. google.com

Furthermore, the direct synthesis of biphenyl (B1667301) derivatives is being improved through catalytic cross-coupling reactions. One general procedure involves the use of a copper-based metal-organic framework (Cu(at)MCOP) as a heterogeneous catalyst for the Suzuki coupling of aryl halides with phenyl boronic acids. chemicalbook.com This method allows for the recovery and reuse of the catalyst, a key principle of green chemistry. chemicalbook.com

While many current large-scale methods focus on producing the dicarboxylic acid, future research will likely adapt these for the direct synthesis of this compound or focus on highly efficient oxidation of related precursors. The oxidation of bio-derived 4,4'-dimethylbiphenyl (B165725) to its corresponding dicarboxylate is a promising sustainable route, suggesting that future pathways could start from renewable feedstocks. researchgate.net

Exploration of New Applications in Functional Materials

The unique structure of this compound makes it a prime candidate for the construction of novel functional materials, particularly Covalent Organic Frameworks (COFs).

COFs are crystalline porous polymers with a wide range of potential applications due to their large surface area, tunable porosity, and high stability. mdpi.comnih.gov this compound is a common building block in the synthesis of imine-linked COFs, which are known for their stability. mdpi.com These materials are being explored for:

Gas Storage and Separation: The well-defined pores of COFs can be designed to selectively adsorb and store gases like carbon dioxide, hydrogen, and ammonia. nih.govnih.gov For example, 3D-printed monoliths of Schiff-base network-1 (SNW-1), which can be synthesized from terephthalaldehyde (B141574) (a similar dialdehyde), have shown enhanced CO2 adsorption. nih.gov

Catalysis: By incorporating catalytic sites into the COF structure, researchers can create highly efficient and reusable heterogeneous catalysts. nih.gov Post-synthetic modification allows for the metalation of the framework, introducing catalytically active metal centers. rsc.org

Biomedical Applications: The porous nature of COFs makes them suitable for drug delivery systems, where therapeutic agents can be loaded into the pores and released in a controlled manner. mdpi.comnih.gov Their tailorable structure also allows for applications in biosensing and bioimaging. mdpi.com

Optoelectronics: Biphenyl derivatives are widely researched for their semiconducting properties in devices like Organic Light Emitting Diodes (OLEDs). nih.gov While research on this compound itself in this area is nascent, its conjugated structure suggests potential for creating novel organic electronic materials.

Future research will focus on creating COF composite materials, combining them with nanoparticles, polymers, or other substrates to enhance their properties and create multifunctional materials for advanced applications like chromatography, environmental remediation, and sensing. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The discovery and design of new materials is a complex process that can be significantly accelerated by artificial intelligence (AI) and machine learning (ML). ncku.edu.tw These computational tools are becoming indispensable in materials science for several reasons:

High-Throughput Screening: AI models can be trained on large datasets of existing materials to predict the properties of new, hypothetical structures. weforum.org This allows researchers to screen vast virtual libraries of materials derived from this compound to identify candidates with desired properties, such as high gas uptake or specific electronic characteristics, before undertaking time-consuming laboratory synthesis. ncku.edu.twweforum.org

Inverse Design: Generative AI models can perform "inverse design," where the desired properties are specified, and the model generates new molecular structures that are predicted to exhibit those properties. weforum.orgarxiv.org This approach could be used to design novel COFs based on this compound with tailored pore sizes and functionalities for specific applications.

Autonomous Experimentation: AI can be integrated with robotic systems to create autonomous laboratories. youtube.com These systems can synthesize and test new materials in a continuous loop, with the AI analyzing the results in real-time and deciding on the next experiment to perform, dramatically accelerating the pace of discovery. youtube.com

By combining computational simulations with experimental data, AI and ML will enable a more rational design process for new materials based on this compound, moving away from traditional trial-and-error approaches. charlotte.edu

Sustainable and Scalable Production of this compound-based Materials

For any new material to have a significant impact, its production must be both sustainable and scalable. Future research in this area will focus on several key aspects of "green chemistry." mdpi.com

Renewable Feedstocks: A major goal is to move away from petroleum-based starting materials. Research into producing precursors like 4,4'-dimethylbiphenyl from bio-derived sources such as 2-methylfuran (B129897) is a critical step in this direction. researchgate.net

Greener Solvents and Reagents: The use of hazardous organic solvents is a major source of chemical waste. Future synthetic methods will prioritize the use of water or other environmentally benign solvents like polyethylene glycol. google.comucsb.edu The development of solvent-free reaction conditions, such as mechanochemical synthesis, is also a promising avenue. mdpi.com

Atom Economy and Waste Reduction: Synthetic pathways are being designed to maximize the incorporation of atoms from the reactants into the final product, a concept known as atom economy. This, coupled with the use of recyclable catalysts and simpler purification methods, aims to minimize waste generation. google.comgoogle.com

The development of continuous-flow synthesis methods, where reactants are continuously fed into a reactor to produce a constant stream of product, is another key strategy for scalable and efficient production of materials derived from this compound. mdpi.com

Compound Information Table

| Common Name | IUPAC Name | CAS Number |

| This compound | [1,1'-Biphenyl]-4,4'-dicarboxaldehyde | 66-98-8 |

| 4,4'-Biphenyldicarboxylic acid | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | 787-70-2 |

| 4,4'-Dimethylbiphenyl | 4,4'-Dimethyl-1,1'-biphenyl | 613-33-2 |

| Cuprous iodide | Copper(I) iodide | 7681-65-4 |

| Polyethylene glycol 400 | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy- | 25322-68-3 |

| Terephthalaldehyde | Benzene-1,4-dicarbaldehyde | 623-27-8 |

Q & A

Q. What are the primary synthetic routes for constructing BPDA-based covalent organic frameworks (COFs)?

BPDA is widely used in COF synthesis via Schiff-base condensation reactions. A common method involves solvothermal reactions with amines (e.g., TAPB, TAPM) in mixed solvents like mesitylene/dioxane or benzyl alcohol/mesitylene, catalyzed by aqueous acetic acid (6 M). For example, TAPB-BPDA COF is synthesized by reacting 1,3,5-tris(4-aminophenyl)benzene (TAPB) with BPDA under solvothermal conditions (120°C, 72 hours) to form imine-linked frameworks . Key parameters include monomer stoichiometry, solvent polarity, and reaction time to optimize crystallinity and surface area.

Q. How is BPDA characterized in COF synthesis, and what analytical techniques are critical?

Post-synthesis characterization involves:

- PXRD : To confirm crystallinity and pore structure (e.g., peaks at 2θ = 7.3° and 10.4° for COF-BDA-PA) .

- FTIR : To verify imine bond formation (C=N stretch at ~1620 cm⁻¹) and aldehyde consumption .

- N₂ adsorption : To determine BET surface area (e.g., TAPB-BPDA COF: ~800 m²/g) and pore size distribution .

- SEM/TEM : To assess morphology and particle size .

Q. What are the typical applications of BPDA-derived materials in environmental research?

BPDA-based COFs are used for:

- Iodine capture : TAPB-BPDA COF exhibits rapid adsorption (equilibrium in 30 minutes) and high capacity (~1.2 g/g) in aqueous solutions due to electron-rich aromatic frameworks .

- CO₂ capture : Aminal-linked COFs (e.g., COF-BDA-PA) achieve CO₂/N₂ selectivity via polarizable pore walls .

Advanced Research Questions

Q. How do structural modifications of BPDA impact COF stability and functionality?

- Hydrophobicity : Introducing alkyl groups (e.g., isopropyl) enhances hydrolytic stability. COFs modified with 2,6-diisopropyl aniline resist degradation in boiling water, 3 M HCl, or 20 M NaOH .

- Linker length : BPDA’s biphenyl backbone creates larger pores (~3.4 nm) compared to terephthalaldehyde-based COFs, improving gas adsorption kinetics .

- Redox-active sites : Incorporating bipyridine units enables fluorescence sensing of Co²⁺ (detection limit: 0.1 nM) via coordination-driven quenching .

Q. What experimental challenges arise in scaling up BPDA-based COFs, and how are they addressed?

- Crystallinity control : Vapor-assisted deposition (CVD) enables large-area COF films (e.g., PyTTA-BPDA) with uniform thickness by optimizing vapor-phase monomer delivery and humidity .

- Reusability : TAPB-BPDA COF retains >90% iodine capacity after 5 cycles via ethanol washing, critical for industrial wastewater treatment .

- Solvent selection : Polar solvents (e.g., iso-DCB) accelerate aminal bond formation, reducing synthesis time from days to hours .

Q. How do conflicting data on adsorption capacities of BPDA-based materials inform experimental design?

Discrepancies in iodine uptake (e.g., 1.2 g/g vs. 0.8 g/g) arise from: